

General reactivity and stability of decanoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the General Reactivity and Stability of **Decanoyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl chloride (C₁₀H₁₉ClO), also known as capric chloride, is a linear-chain acyl chloride. [1][2] It serves as a highly valuable reagent in organic synthesis, primarily functioning as a potent acylating agent to introduce the ten-carbon decanoyl group into various molecules.[2][3] Its high reactivity, stemming from the electrophilic nature of the carbonyl carbon, makes it a key intermediate in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, surfactants, detergents, and fragrances.[3] This guide provides a comprehensive overview of its chemical properties, reactivity, stability, and handling protocols, intended for professionals in research and development.

Physical and Chemical Properties

Decanoyl chloride is a colorless to pale yellow liquid with a characteristic pungent odor. Its key physical and chemical properties are summarized below.



Property	Value	Reference(s)
CAS Number	112-13-0	
Molecular Formula	C10H19CIO	_
Molecular Weight	190.71 g/mol	_
Appearance	Colorless to pale yellow liquid	_
Melting Point	-4 °C	_
Boiling Point	235-236 °C	_
Density	0.919 g/cm ³	_
Solubility	Insoluble in water (reacts); Soluble in organic solvents like ethanol and ether.	_

General Reactivity: Nucleophilic Acyl Substitution

The reactivity of **decanoyl chloride** is dominated by the acyl chloride functional group. The strong electron-withdrawing effect of the chlorine atom increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. Consequently, **decanoyl chloride** readily undergoes nucleophilic acyl substitution reactions.

The general mechanism is a two-step process known as addition-elimination.

- Nucleophilic Addition: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the π -bond and forming a tetrahedral intermediate.
- Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a good leaving group.

Caption: General mechanism for nucleophilic acyl substitution of **decanoyl chloride**.

Key Reactions and Protocols



Decanoyl chloride reacts with a wide range of nucleophiles. These reactions are typically vigorous and exothermic.

Hydrolysis

Decanoyl chloride reacts violently with water to produce decanoic acid and hydrochloric acid (HCl). This high reactivity necessitates its handling and storage under anhydrous conditions.

Reaction:CH₃(CH₂)₈COCl + H₂O → CH₃(CH₂)₈COOH + HCl

Alcoholysis (Ester Synthesis)

The reaction with alcohols yields the corresponding decanoate esters and HCl. The reaction is rapid and often performed at room temperature or below.

Reaction:CH₃(CH₂)₈COCl + R'OH → CH₃(CH₂)₈COOR' + HCl

Experimental Protocol: Synthesis of an Ester

- Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Ensure all glassware is oven-dried to remove moisture.
- Reagents: Dissolve the alcohol (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF). A non-nucleophilic base like pyridine or triethylamine (1.1 eq) is often added to neutralize the HCl by-product.
- Reaction: Cool the alcohol solution in an ice bath (0 °C). Add decanoyl chloride (1.0 eq) dropwise from the dropping funnel to the stirring solution.
- Monitoring: Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can be purified by column chromatography or distillation.



Aminolysis (Amide Synthesis)

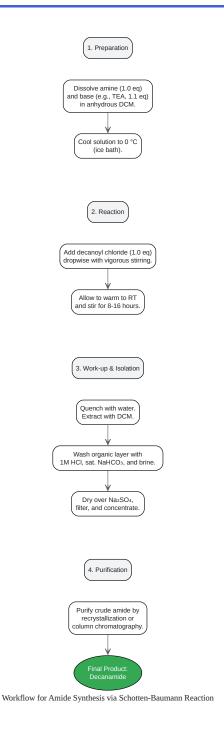
Decanoyl chloride reacts vigorously with ammonia, primary amines, and secondary amines to form primary, secondary (N-substituted), and tertiary (N,N-disubstituted) amides, respectively. The reaction is often performed in the presence of a base to neutralize the HCl formed, a procedure known as the Schotten-Baumann reaction.

Reaction:CH₃(CH₂)₈COCl + 2 R'R"NH → CH₃(CH₂)₈CONR'R" + R'R"NH₂+Cl⁻

Experimental Protocol: Synthesis of an Amide (Schotten-Baumann Conditions)

- Setup: In a fume hood, add the amine (1.0 eq) and an appropriate solvent (e.g., dichloromethane) to a flask equipped with a magnetic stirrer.
- Base: Add a base (2.0 eq of the amine, or 1.1 eq of a tertiary amine like triethylamine or pyridine) to the solution. For aqueous conditions, a solution of sodium hydroxide can be used.
- Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add decanoyl chloride (1.0 eq) to
 the stirring solution. A violent reaction may occur, producing a white precipitate (the
 ammonium salt).
- Completion: Allow the reaction to warm to room temperature and stir for 8-16 hours.
- Work-up: Quench the reaction by adding water. Extract the product with an organic solvent.
 Wash the organic layer with dilute acid and brine.
- Purification: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo. The resulting amide can be purified by recrystallization or column chromatography.





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Caption: A typical experimental workflow for the synthesis of a decanamide.

Stability, Storage, and Handling Stability

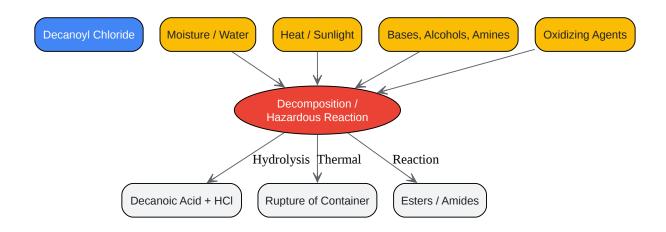


Decanoyl chloride is stable under normal, dry, and cool storage conditions. However, it is highly reactive and prone to decomposition. Its primary instability is its sensitivity to moisture. Contact with water or moist air leads to rapid hydrolysis, releasing corrosive hydrogen chloride gas. Heating can also cause decomposition, potentially leading to a violent rupture of containers.

Incompatible Materials

To ensure stability, **decanoyl chloride** must be stored away from:

- Water and Moisture: Causes rapid hydrolysis.
- Strong Bases: Reacts violently.
- Alcohols and Amines: Reacts to form esters and amides.
- Oxidizing Agents: Can lead to hazardous reactions.
- Metals: May react with some metals to produce flammable hydrogen gas. Do not use aluminum or galvanized containers.



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Caption: Factors contributing to the instability of **decanoyl chloride**.



Recommended Storage and Handling

- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Storage below +30°C is recommended. It should be kept under an inert atmosphere, such as nitrogen, to prevent contact with moist air. Store away from incompatible materials and foodstuff containers.
- Handling: All handling should be performed in a well-ventilated fume hood. Avoid breathing
 vapors and prevent contact with skin, eyes, and clothing. Use appropriate personal
 protective equipment (PPE), including chemical-resistant gloves, safety goggles with sideshields or a face shield, and a lab coat. Ensure that eyewash stations and safety showers
 are readily accessible.

Synthesis of Decanoyl Chloride

Decanoyl chloride is typically prepared from its parent carboxylic acid, decanoic acid. Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (PCl₃). Using thionyl chloride or oxalyl chloride is often preferred because the by-products (SO₂, CO, CO₂, HCl) are gaseous, which simplifies product purification.

Experimental Protocol: Synthesis from Decanoic Acid

- Setup: To a cooled (0 °C), oven-dried, round-bottom flask containing decanoic acid (1.0 eq) dissolved in an anhydrous solvent like dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
- Reagent Addition: Add oxalyl chloride (2-4 eq) or thionyl chloride (1.2 eq) dropwise to the stirring solution. Vigorous gas evolution will be observed.
- Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until gas
 evolution ceases.
- Isolation: Remove the solvent and any excess chlorinating agent under reduced pressure.
 The resulting decanoyl chloride is often used in the next step without further purification.

Safety Summary



Decanoyl chloride is a hazardous chemical that must be handled with care.

Hazard	Description	Precautionary Statement(s)
Corrosivity	Causes severe skin burns and serious eye damage.	P280: Wear protective gloves/clothing/eye protection/face protection.
Inhalation	Vapors can cause mucosal irritation, coughing, and shortness of breath.	P260: Do not breathe mists/vapors/spray.
Ingestion	Harmful if swallowed. Can cause severe burns of the mouth and throat.	P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
Reactivity	Reacts violently with water.	P234: Keep only in original packaging.

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- To cite this document: BenchChem. [General reactivity and stability of decanoyl chloride].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670087#general-reactivity-and-stability-of-decanoyl-chloride]

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